
普莫卡因
描述
Pramoxine, also known as pramoxine hydrochloride, is a topical anesthetic and antipruritic . It is used to treat pain or itching caused by insect bites, minor burns or scrapes, hemorrhoids, vaginal irritation, and minor skin rash, dryness, or itching . Pramoxine is also used to treat chapped lips, and pain or skin irritation caused by contact with poison ivy, poison oak, or poison sumac .
Synthesis Analysis
The synthesis of pramoxine hydrochloride involves several steps . The process begins with the reaction of parachlorophenol and brominated n-butane under alkaline conditions to obtain an intermediate 4-n-butoxychlorobenzene. This is followed by the reaction of morpholine and 3-bromopropanol under alkaline conditions to obtain an intermediate N-(3-hydroxypropyl)morpholine. Finally, the 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine react under alkaline conditions, and through extraction, washing, drying, and salification, pramoxine hydrochloride is obtained .
Molecular Structure Analysis
Pramoxine has a molecular formula of C17H27NO3 . Its average mass is 293.401 Da and its monoisotopic mass is 293.199097 Da . The structure of pramoxine contains a total of 49 bonds, including 22 non-H bonds, 6 multiple bonds, 9 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 2 ethers (aromatic) .
Chemical Reactions Analysis
Pramoxine HCl samples have been analyzed using acid, base, light, and a diode array detector at several points on each peak . The analysis also considered benzalkonium chloride, excipients, and impurities .
Physical And Chemical Properties Analysis
Pramoxine has a density of 1.0±0.1 g/cm3, a boiling point of 427.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 123.5±23.2 °C .
科学研究应用
局部麻醉剂
普莫卡因是一种局部麻醉剂,于1953年在雅培制药公司被发现 . 它在一系列烷氧基芳基烷胺醚中脱颖而出,是一种特别有效的局部麻醉剂 . 它的作用是降低神经元膜对钠离子的通透性,从而阻断神经冲动的产生和传导 . 这会导致麻木,从而暂时缓解疼痛和瘙痒 .
止痒剂
普莫卡因被用作止痒剂,这意味着它可以缓解瘙痒 . 研究表明,普莫卡因在实验性诱发的人类瘙痒以及小型临床试验中都具有止痒作用 .
轻微烧伤和割伤的治疗
像普莫卡因这样的局部麻醉剂用于缓解由晒伤或其他轻微烧伤、昆虫叮咬或蜇伤、毒藤、毒橡树、毒漆树以及轻微割伤和擦伤引起的疼痛和瘙痒 .
止痒霜中的成分
广受欢迎的止痒霜Gold Bond和一些形式的炉甘石洗剂使用普莫卡因盐酸盐来麻木敏感的皮肤 . 普莫卡因盐酸盐形式是水溶性的,使其适合在这些霜剂中使用 .
痔疮治疗
普莫卡因是市售痔疮制剂中的常见成分 . <a data-citationid="5a73ce05-f778-6183-5258-429ea0cc839d-3
作用机制
Target of Action
Pramocaine, also known as Pramoxine or Pramoxine HCl, is a topical anesthetic and antipruritic agent . The primary target of Pramocaine is the voltage-gated sodium channels on neurons . These channels play a crucial role in the propagation of action potentials, which are essential for nerve impulse transmission .
Mode of Action
Pramocaine acts by reversibly binding to and inhibiting the voltage-gated sodium channels on neurons . This action decreases sodium permeability into the cell, stabilizing the neuronal membrane . As a result, it prevents the ionic fluctuations needed for neuron membrane depolarization and stops any action potential propagation .
Biochemical Pathways
The primary biochemical pathway affected by Pramocaine involves the inhibition of sodium ion influx through voltage-gated sodium channels . By blocking these channels, Pramocaine disrupts the initiation and conduction of nerve impulses, leading to a decrease in neuronal excitability . The downstream effects of this action primarily involve the temporary relief of pain and itching associated with various skin and anorectal conditions .
Result of Action
The molecular and cellular effects of Pramocaine’s action primarily involve the numbing of the local area where it is applied . By inhibiting neuronal activity, Pramocaine provides temporary relief from pain, itching, burning, and discomfort associated with minor skin irritations and anorectal disorders .
安全和危害
Pramoxine should be handled with care to avoid contact with skin, eyes, and clothing . It should not be ingested or inhaled . Personal protective equipment, including chemical impermeable gloves, should be used when handling pramoxine . It should be stored in a well-ventilated place with the container kept tightly closed .
属性
IUPAC Name |
4-[3-(4-butoxyphenoxy)propyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18/h5-8H,2-4,9-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKXQSGTHWVTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
637-58-1 (hydrochloride) | |
| Record name | Pramocaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8040692 | |
| Record name | Pramocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pramocaine reversibly binds and inhibits voltage gated sodium channels on neurons decreasing sodium permeability into the cell. This stabilizes the membrane and prevents ionic fluctuations needed for depolarization stopping any action potential propagation. | |
| Record name | Pramocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
140-65-8 | |
| Record name | Pramoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pramocaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pramocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pramocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pramocaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAMOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/068X84E056 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does pramoxine hydrochloride exert its anesthetic effect?
A1: Pramoxine hydrochloride functions as a local anesthetic by reversibly binding to voltage-gated sodium channels on neuronal membranes. [] This interaction blocks the influx of sodium ions, which is crucial for membrane depolarization and the generation of action potentials. [] By inhibiting nerve impulse propagation, pramoxine hydrochloride effectively blocks pain signals from reaching the brain.
Q2: What is the molecular formula and weight of pramoxine hydrochloride?
A2: The molecular formula of pramoxine hydrochloride is C17H27NO3 · HCl, and its molecular weight is 329.87 g/mol. []
Q3: Is there any spectroscopic data available for pramoxine hydrochloride?
A3: While the provided research does not delve into detailed spectroscopic characterization, high-pressure liquid chromatography (HPLC) is a commonly employed method for analyzing pramoxine hydrochloride in various formulations. [, ] Different HPLC methods utilize various mobile phases and detectors to achieve optimal separation and detection. [, , , , ]
Q4: What is the stability of pramoxine hydrochloride in different formulations?
A4: Studies have investigated pramoxine hydrochloride incorporated into various topical formulations, including lotions, creams, and aerosol foams. [, , , , , ] Research suggests that pramoxine hydrochloride demonstrates good stability in these formulations, particularly when combined with other active ingredients like hydrocortisone. [, , , , , , ]
Q5: Are there any specific formulation challenges associated with pramoxine hydrochloride?
A5: Due to its lipophilic nature, formulating pramoxine hydrochloride for optimal delivery can be challenging. Researchers have explored nanostructured lipid carriers (NLCs) as a potential solution to enhance drug loading, stability, and skin retention time. []
Q6: What are the primary clinical applications of pramoxine hydrochloride?
A6: Pramoxine hydrochloride is primarily used topically to alleviate itching and pain associated with various skin conditions, including atopic dermatitis, insect bites, and hemorrhoids. [, , , , , ]
Q7: How does pramoxine hydrochloride compare to hydrocortisone in treating pruritus?
A7: A study comparing a ceramide-containing cream with 1% pramoxine hydrochloride to a 1% hydrocortisone cream found comparable itch relief over an 8-hour period after a single application. [] This suggests that pramoxine hydrochloride can be as effective as hydrocortisone in providing short-term relief from itching.
Q8: Has pramoxine hydrochloride demonstrated efficacy in treating uremic pruritus?
A8: Yes, a randomized, double-blind, controlled trial demonstrated that a pramoxine-based anti-itch lotion was more effective than a control lotion in reducing itch intensity in adult hemodialysis patients suffering from uremic pruritus. [] Patients using the pramoxine lotion experienced a 61% decrease in itch intensity compared to a 12% reduction in the control group. []
Q9: Are there any known drug interactions associated with pramoxine hydrochloride?
A9: While specific drug interactions are not extensively documented, caution should be exercised when using pramoxine hydrochloride concurrently with other topical agents, as this may increase the risk of skin irritation or allergic reactions.
Q10: Has any resistance to pramoxine hydrochloride been reported?
A10: There are no documented cases of resistance developing to pramoxine hydrochloride.
Q11: What analytical techniques are employed for the quantification of pramoxine hydrochloride?
A13: High-pressure liquid chromatography (HPLC) is the primary analytical technique used to quantify pramoxine hydrochloride in pharmaceutical formulations and biological samples. [, , , , ] Gas chromatography with atomic emission detection (GC-AED) has also been explored for this purpose. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



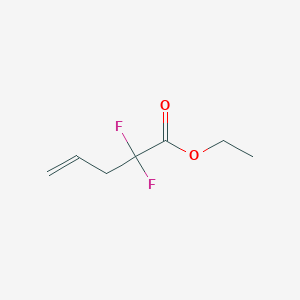
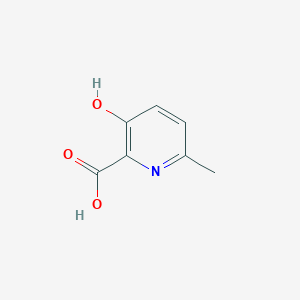


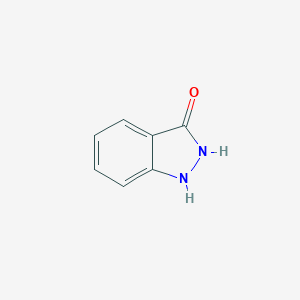
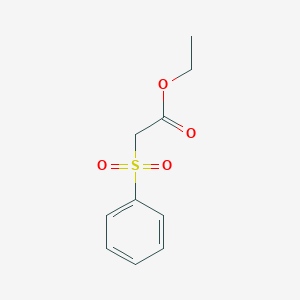
![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)
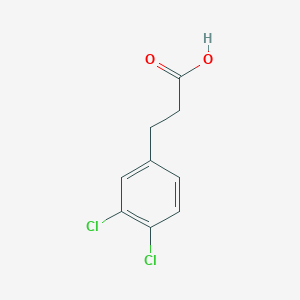
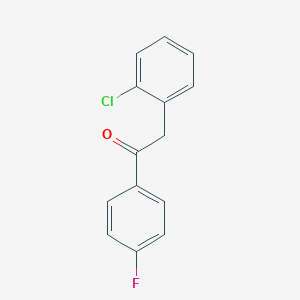
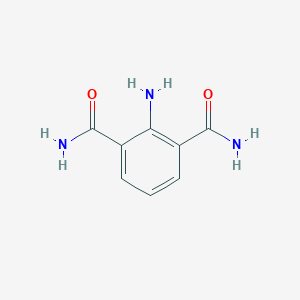


![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)
